![molecular formula C6H9BrCl2N2 B6591005 (6-Bromopyridin-3-yl)methanamine dihydrochloride CAS No. 1251953-04-4](/img/structure/B6591005.png)
(6-Bromopyridin-3-yl)methanamine dihydrochloride
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Overview
Description
“(6-Bromopyridin-3-yl)methanamine dihydrochloride” is a chemical compound used in various applications such as in the synthesis of biologically active molecules and pharmaceuticals . It is a white to yellow solid or liquid .
Synthesis Analysis
The synthesis of “(6-Bromopyridin-3-yl)methanamine dihydrochloride” involves several stages . The reaction starts with 2-bromo-5-methyl-pyridine and N-bromosuccinimide in 1,2-dichloroethane, heated under reflux. The crude product is then used for further reaction steps without purification. The crude 2-bromo-5-bromomethyl-pyridine is dissolved in chloroform and urotropine is added. The reaction mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis
The molecular structure of “(6-Bromopyridin-3-yl)methanamine dihydrochloride” is represented by the InChI code: 1S/C6H7BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2 . The molecular weight of the compound is 187.04 .Physical And Chemical Properties Analysis
“(6-Bromopyridin-3-yl)methanamine dihydrochloride” is a white to yellow solid or liquid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis of Novel Compounds
- A study by Rao, Prasad, & Rao (2013) discussed the synthesis of a compound using a similar bromopyridine derivative. This compound showed promising antibacterial and antifungal activity.
Synthesis and Antimicrobial Activities
- The work of Thomas, Adhikari, & Shetty (2010) on quinoline derivatives, which include a methanamine component, revealed their significant antibacterial and antifungal activities, highlighting the potential medical applications of these compounds.
Application in Polymerization
- Kwon, Nayab, & Jeong (2015) developed zinc(II) complexes using a compound structurally related to (6-Bromopyridin-3-yl)methanamine dihydrochloride. These complexes were efficient in initiating the polymerization of lactide, indicating potential uses in materials science (Kwon, Nayab, & Jeong, 2015).
Structural Studies and Crystallography
- Wang, Nong, Sht, & Qi (2008) synthesized a Schiff base compound using a structurally related bromopyridine compound, providing insights into crystallography and molecular interactions (Wang, Nong, Sht, & Qi, 2008).
Catalytic Applications
- Lyakhovich et al. (2019) explored the catalytic efficiencies of palladium(0) and copper(I) complexes using bromopyridine derivatives, indicating the potential for creating new catalysts (Lyakhovich et al., 2019).
Pharmaceutical Intermediates
- Hirokawa, Horikawa, & Kato (2000) and Liang (2010) discussed the synthesis of compounds with bromopyridine derivatives, showcasing their significance as intermediates in pharmaceutical manufacturing (Hirokawa, Horikawa, & Kato, 2000); (Liang, 2010).
Role in Selective Hydroxylation
- Sankaralingam & Palaniandavar (2014) investigated diiron(III) complexes with pyridinyl methanamine ligands for their role in the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 . It’s important to handle this compound with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .
Mechanism of Action
Target of Action
It is known that bromopyridines can interact with various biological targets, depending on their specific structural features .
Mode of Action
Bromopyridines are often used as intermediates in the synthesis of more complex molecules, suggesting that they may interact with their targets through covalent bonding .
Biochemical Pathways
One study suggests that a related compound, β-(6-bromopyridin-3-yl)alanine, can influence plant growth by overcoming the normal apical dominance control mechanism within the seedling .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is shipped in cold packs, suggesting that it may have specific storage and handling requirements that could impact its bioavailability .
Result of Action
Related compounds have been shown to have significant effects on plant growth .
properties
IUPAC Name |
(6-bromopyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.2ClH/c7-6-2-1-5(3-8)4-9-6;;/h1-2,4H,3,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFZHNCEXZZQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromopyridin-3-yl)methanamine dihydrochloride |
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